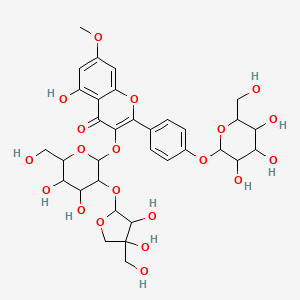![molecular formula C7H14ClN B15128239 rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis](/img/structure/B15128239.png)
rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis: is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a bicyclo[3.1.0]hexane ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis typically involves the following steps:
Formation of the bicyclo[3.1.0]hexane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the methanamine group: This step involves the functionalization of the bicyclic ring system with a methanamine group, often through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methanamine group.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or the methanamine group.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the bicyclic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve polar solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts. Biology Medicine : The compound is being investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals. Industry : It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which rac-[(1R,5R)-bicyclo[3.1.0]hexan-1-yl]methanamine hydrochloride, cis exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The bicyclic structure allows for unique binding interactions, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic ring system but differ in functional groups.
Methanamine derivatives: Compounds with similar amine groups but different ring structures.
Uniqueness: The combination of the bicyclo[310]hexane ring system with the methanamine group in rac-[(1R,5R)-bicyclo[310]hexan-1-yl]methanamine hydrochloride, cis provides a unique set of chemical properties
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-bicyclo[3.1.0]hexanylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c8-5-7-3-1-2-6(7)4-7;/h6H,1-5,8H2;1H |
InChI Key |
BAXFNBSSCSZPJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2(C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


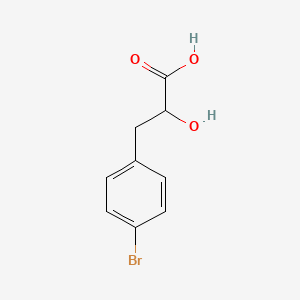
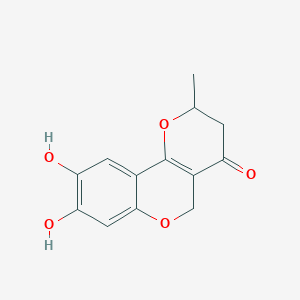
![3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B15128174.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbaldehyde hydrochloride](/img/structure/B15128181.png)
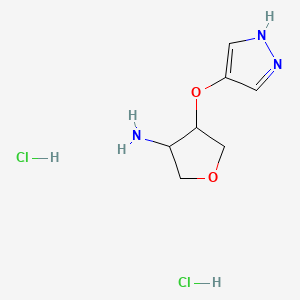
![rac-2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetic acid hydrochloride, trans](/img/structure/B15128198.png)
![1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B15128199.png)
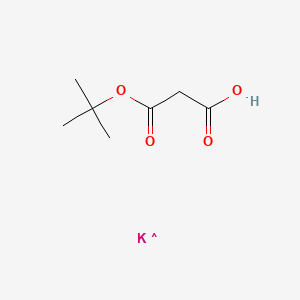
![Ethyl 3-[({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15128208.png)
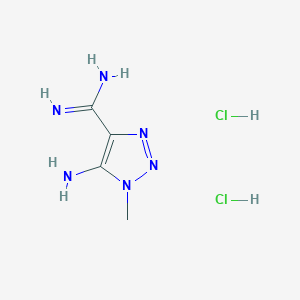
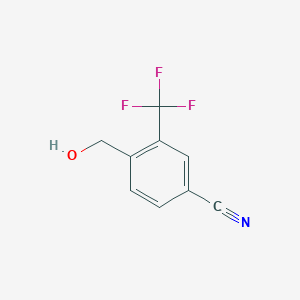
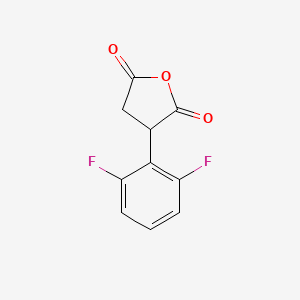
![rac-methyl (1R,3S)-3-[(4-chloro-1,3-thiazol-2-yl)amino]cyclopentane-1-carboxylate, cis](/img/structure/B15128225.png)
